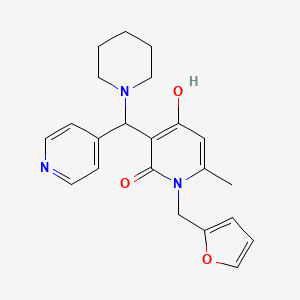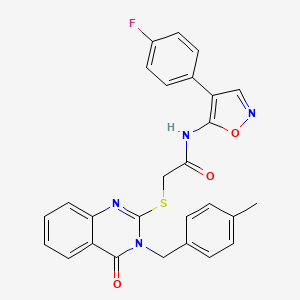![molecular formula C17H9Cl2F3N2O2 B3002950 2-Chloro-3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}amino)-1,4-dihydronaphthalene-1,4-dione CAS No. 2058452-97-2](/img/structure/B3002950.png)
2-Chloro-3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}amino)-1,4-dihydronaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-Chloro-3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}amino)-1,4-dihydronaphthalene-1,4-dione" is a multifunctional molecule that incorporates several functional groups and structural motifs, including a chloro-substituted pyridine ring, a trifluoromethyl group, and a dihydronaphthalene-dione framework. This compound is likely to exhibit a range of chemical and physical properties due to the presence of these diverse functional groups.
Synthesis Analysis
The synthesis of related fluorinated compounds has been described, where a trifluoromethyl-substituted bis(ether amine) monomer was prepared through nucleophilic substitution and catalytic reduction processes . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies involving halogenation, nucleophilic substitution, and reduction steps could be employed.
Molecular Structure Analysis
The molecular structure of closely related compounds, such as 2-chloro-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione, has been determined by single-crystal X-ray diffraction methods . These molecules are non-planar, with significant torsion angles around the N–C(naphthoquinone) bond, which could influence the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
The compound's reactivity can be inferred from studies on similar molecules. For instance, halofluorination reactions of dihydronaphthalene have been shown to proceed with Markovnikov type regioselectivity and stereospecificity . Additionally, the presence of amino and naphthoquinone groups in the structure suggests potential for various organic transformations, such as condensation reactions, as seen in the synthesis of polyfunctionally substituted tetrahydronaphthalene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be anticipated based on the properties of structurally similar compounds. For example, fluorinated polyimides derived from related monomers exhibit low moisture absorption, low dielectric constants, and excellent thermal stability . The presence of the trifluoromethyl group and the aromatic system in the compound suggests it may also display similar properties, such as low reactivity towards hydrolysis and high thermal stability.
Case Studies
While the provided papers do not discuss case studies involving the exact compound , they do provide insights into the potential applications of structurally similar compounds. For instance, certain tetrahydronaphthalene derivatives have shown promising tumor inhibitory and antioxidant activities , and others have been evaluated for antiarrhythmic effects . These studies suggest that the compound could have potential applications in medicinal chemistry, pending further research.
科学的研究の応用
Antifungal and Antibacterial Properties
2-Chloro-3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}amino)-1,4-dihydronaphthalene-1,4-dione and its derivatives have been synthesized using environmentally friendly methods and evaluated for antifungal and antibacterial activities. Compounds in this class demonstrated potent antifungal activity, surpassing some clinically used antifungal drugs in efficacy against specific strains like Trichophyton mentagraphytes. Additionally, some derivatives exhibited pronounced antibacterial activity (Tandon, Maurya, Verma, Kumar, & Shukla, 2010).
Crystal Structure Analysis
The crystal structures of specific derivatives of this compound have been determined using single-crystal X-ray diffraction methods. These analyses provide insights into the molecular configuration, including torsion angles and hydrogen bonding patterns, which are crucial for understanding their reactivity and potential applications in various fields, such as material science (Yıldırım et al., 2019).
Chemosensors for Metal Ions
Some derivatives of 2-Chloro-3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}amino)-1,4-dihydronaphthalene-1,4-dione have been synthesized and characterized for their ability to act as chemosensors for transition metal ions. These compounds showed remarkable selectivity towards specific metal ions, like copper, exhibiting a color change upon complexation, which could be useful in environmental monitoring and industrial applications (Gosavi-Mirkute et al., 2017).
Synthesis and Antioxidant Properties
Several new derivatives have been synthesized and evaluated for their antioxidant properties. Some compounds in this series have shown promising activities, including the ability to protect DNA from damage induced by certain agents. This suggests potential applications in fields related to oxidative stress and aging (Gouda, 2012).
Bioactivity through Molecular Docking
A series of derivatives were synthesized and screened for bioactivity through molecular docking, cytotoxicity, and antioxidant activity tests. Some derivatives demonstrated significant inhibition in antioxidant activity evaluations and displayed better glide energy and E model scores when docked with certain proteins, indicating potential pharmacological applications (Kumar et al., 2019).
作用機序
Target of Action
The primary targets of this compound are multiple receptor tyrosine kinases, including the colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These receptors play a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and survival.
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition occurs when the compound binds to the active site of the receptor tyrosine kinases, preventing their normal function and leading to changes in cellular signaling.
Biochemical Pathways
The inhibition of these receptor tyrosine kinases affects several biochemical pathways. For instance, the inhibition of CSF-1R can prevent the stimulation of immune cells called macrophages . Additionally, the compound may also influence the fatty acid synthase (FAS) pathway, which is crucial for cell viability .
Result of Action
The molecular and cellular effects of the compound’s action include the attenuation of secondary metabolism and thwarting of bacterial growth . By inhibiting the activity of receptor tyrosine kinases, the compound can disrupt cellular signaling pathways, leading to changes in cell growth and survival .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the unique physicochemical properties of the fluorine atom and the pyridine moiety in the compound can contribute to its biological activities . .
特性
IUPAC Name |
2-chloro-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylamino]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F3N2O2/c18-11-5-8(17(20,21)22)6-23-12(11)7-24-14-13(19)15(25)9-3-1-2-4-10(9)16(14)26/h1-6,24H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREFSVOFPNPSPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}amino)-1,4-dihydronaphthalene-1,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Dimethyl-5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)oxycyclohexan-1-amine](/img/structure/B3002869.png)
![9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one](/img/structure/B3002870.png)
![2-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-4H-chromen-4-one](/img/structure/B3002872.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate](/img/structure/B3002874.png)
![2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid](/img/structure/B3002876.png)



![ethyl 4-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B3002881.png)


![4-(isopropylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3002888.png)
